molecular formula C22H19NO B14080166 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- CAS No. 100978-95-8

2-Propenamide, N,3-diphenyl-N-(phenylmethyl)-

Cat. No.: B14080166
CAS No.: 100978-95-8
M. Wt: 313.4 g/mol
InChI Key: CNSUWVXICRPAOT-UHFFFAOYSA-N
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Description

2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C22H19NO It is known for its unique structure, which includes a propenamide backbone with diphenyl and phenylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- typically involves the reaction of appropriate amines with acrylamide derivatives. One common method is the reaction of N-benzyl-N-phenylamine with 2-bromo-3-phenylpropionamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, organic solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, its unique structure allows it to interact with various biological pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N,N-dimethyl-: A simpler derivative with two methyl groups instead of diphenyl and phenylmethyl substituents.

    2-Propynamide, N-methyl-N,3-diphenyl-: A related compound with a propynamide backbone and similar substituents.

Uniqueness

2-Propenamide, N,3-diphenyl-N-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

100978-95-8

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

N-benzyl-N,3-diphenylprop-2-enamide

InChI

InChI=1S/C22H19NO/c24-22(17-16-19-10-4-1-5-11-19)23(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2

InChI Key

CNSUWVXICRPAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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